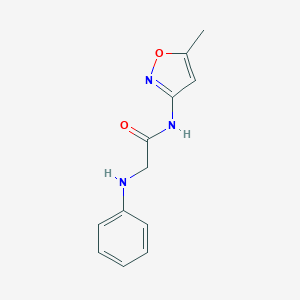![molecular formula C24H20N2O4 B271055 N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271055.png)
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide, also known as DBF-MO, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is not fully understood, but it is believed to work through multiple pathways. In cancer cells, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide induces apoptosis by activating caspase-3 and inhibiting the Akt/mTOR pathway. In neurodegenerative diseases, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In inflammation, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits cell proliferation, induces apoptosis, and inhibits angiogenesis. In neurodegenerative diseases, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide reduces oxidative stress and inflammation, and protects against neuronal damage. In inflammation, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide inhibits the production of pro-inflammatory cytokines, and reduces inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, its limitations include its limited solubility in water, which may affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide research. One direction is to further investigate its potential therapeutic applications in cancer, neurodegenerative diseases, and inflammation. Another direction is to optimize its synthesis method to improve its bioavailability and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.
Synthesemethoden
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is synthesized through a multi-step process that involves the reaction of dibenzo[b,d]furan with 4-methoxybenzaldehyde to form a Schiff base. The Schiff base is then reduced with sodium borohydride to yield the corresponding amine, which is then reacted with 3-(4-methoxyphenyl)-2-cyanoacrylate to form N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been studied for its potential therapeutic applications in various fields, including cancer, neurodegenerative diseases, and inflammation. In cancer research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disease research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In inflammation research, N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Produktname |
N-(dibenzo[b,d]furan-3-yl)-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
|---|---|
Molekularformel |
C24H20N2O4 |
Molekulargewicht |
400.4 g/mol |
IUPAC-Name |
N-dibenzofuran-3-yl-1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C24H20N2O4/c1-29-18-9-7-17(8-10-18)26-14-15(12-23(26)27)24(28)25-16-6-11-20-19-4-2-3-5-21(19)30-22(20)13-16/h2-11,13,15H,12,14H2,1H3,(H,25,28) |
InChI-Schlüssel |
RNGYZPUVGBMXMM-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5O4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-ethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270972.png)
![N-[4-(acetylamino)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270973.png)
![N-(3,5-dimethylphenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270977.png)
![N-(2,5-dimethoxyphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270978.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270981.png)
![N-(4-bromophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270982.png)
![N-(4-fluorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270983.png)
![N-{4-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270984.png)
![N-(3-chloro-4-methylphenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B270985.png)
![1-{3-[(2-Ethylanilino)carbonyl]phenyl}-5-oxo-3-pyrrolidinecarboxylic acid](/img/structure/B270988.png)

![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270992.png)
![N-(4-chlorophenyl)-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270994.png)
![ethyl 4-{[(2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-yl)carbonyl]amino}benzoate](/img/structure/B270995.png)